

Fmoc- β -Alanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-beta-alanine*

Cat. No.: *B557237*

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This technical guide provides an in-depth overview of α -Fmoc- β -alanine (Fmoc- β -Ala-OH), a crucial building block in modern peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the molecule's chemical properties, its principal applications, and a comprehensive protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Compound Data: Fmoc- β -Alanine

Fmoc- β -alanine is the simplest of the Fmoc-protected beta-amino acids and is unique in that it lacks a chiral center.^[1] It is widely utilized as a stable building block in the synthesis of peptides, often serving as a spacer to connect two biologically active molecules.^[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus is key to its function, offering robust protection that can be easily removed under mild basic conditions, a cornerstone of orthogonal peptide synthesis strategies.^[2]

Below is a summary of the key quantitative data for Fmoc- β -alanine:

Property	Value	References
Molecular Formula	C ₁₈ H ₁₇ NO ₄	[1] [2] [3]
Molecular Weight	311.33 g/mol	
CAS Number	35737-10-1	[1] [2] [3]
Appearance	White powder or crystalline powder	[2] [3]
Melting Point	143-147 °C	
Purity (HPLC)	≥99.0%	[2] [3]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-β-alanine is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[\[2\]](#) This methodology allows for the efficient, stepwise construction of a peptide chain anchored to a solid resin support. The following is a detailed, generalized protocol for a manual Fmoc-SPPS cycle.

Materials:

- Fmoc-protected amino acids (including Fmoc-β-alanine)
- Solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)[\[4\]](#)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF (v/v)
- Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
- Activator base: N,N-Diisopropylethylamine (DIPEA)

- Washing solvents: DMF, Isopropanol (IPA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[4]
- Reaction vessel for SPPS

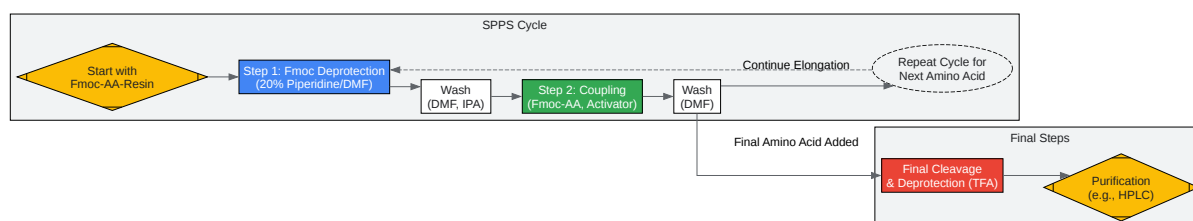
Methodology:

- Resin Preparation (Swelling):
 - Place the desired amount of resin into the reaction vessel.
 - Add DMF (or DCM, depending on the resin) to cover the resin.[4]
 - Allow the resin to swell for at least 30-60 minutes at room temperature. This process is crucial as it loosens the resin's internal structure, exposing the reactive sites.[4]
 - After swelling, drain the solvent.
- Fmoc Deprotection:
 - Add the deprotection solution (20% piperidine in DMF) to the swelled resin.
 - Agitate the mixture for an initial 3-5 minutes, then drain.
 - Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4][5]
 - Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by IPA (2-3 times) and again with DMF to remove all traces of piperidine.[5]
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc- β -alanine, typically 3-4 equivalents relative to the resin loading) and the coupling reagent in DMF.
 - Add the activator base (DIPEA) to the amino acid solution to begin the activation process.

- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
- Once the coupling is complete, drain the reaction solution.
- Washing:
 - Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
- Chain Elongation:
 - Repeat steps 2 through 4 for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
 - Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
 - Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.^[4] This step cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups.^[4]
 - Filter the resin to collect the solution containing the crude peptide.
 - Precipitate the crude peptide by adding it to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, which is fundamental to synthesizing peptides using building blocks like Fmoc- β -alanine.



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Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

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